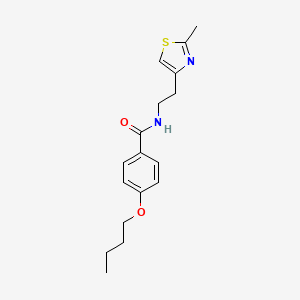
(1-Bromomethylcyclopropylmethyl)benzene
概要
説明
“(1-Bromomethylcyclopropylmethyl)benzene” is a chemical compound with the CAS Number: 863506-85-8 . It has a molecular weight of 225.13 .
Synthesis Analysis
The synthesis of “(1-Bromomethylcyclopropylmethyl)benzene” could potentially involve the bromination of a benzene derivative . The order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, could be used . The retrosynthetic analysis has provided two valid routes from benzene .
Molecular Structure Analysis
According to the molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .
Chemical Reactions Analysis
When substituted benzene compounds undergo electrophilic substitution reactions, two related features must be considered. The first is the relative reactivity of the compound compared with benzene itself . The main reactions which benzene will undergo include the replacement of one of the 6 hydrogen atoms from the benzene ring .
Physical And Chemical Properties Analysis
Benzene, a related compound, belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colourless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .
科学的研究の応用
Fluorescence-Based Materials and Techniques
Benzene-based compounds have been used extensively in the development of fluorescence-based materials and associated techniques . These techniques have applications in various research fields and industries, including analytical, imaging, and sensing techniques .
Biology and Materials Science
Organic molecule-based fluorophores, which can include benzene-based compounds, have ushered in a new era in biology and materials science . They can be used in the development of new derivatives in fluorophore-related materials science fields .
Luminescent Organic Materials
Single-benzene luminescent molecules have attracted considerable research attention due to their excellent properties and easy preparation . They have potential applications in the fields of organic light-emitting diodes (OLEDs), biological imaging, organic solid-state lasers, and chemical sensors .
Supramolecular Chemistry and Crystal Engineering
The development of supramolecular chemistry and crystal engineering has led to the study of multi-component molecular materials such as cocrystals . Benzene-based compounds can be used in the assembly of these materials through non-covalent interactions .
Genetic Damage Research
Benzene exposure has been linked to genetic damage . While “(1-Bromomethylcyclopropylmethyl)benzene” is not benzene itself, it does contain a benzene ring. Therefore, it could potentially be used in research studying the genetic effects of benzene exposure .
Environmental Health Research
Similarly, this compound could be used in environmental health research, particularly in studies investigating the health effects of exposure to benzene and similar compounds .
作用機序
Mode of Action
(1-Bromomethylcyclopropylmethyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound acts as a nucleophile, attacking an electrophile. The bromine atom attached to the cyclopropylmethyl group may enhance the electrophilic character of the compound, making it more reactive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Bromomethylcyclopropylmethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action might be influenced by the specific biological environment (e.g., cell type, organ system) in which it is present.
Safety and Hazards
将来の方向性
Future research could potentially involve the use of wearable passive samplers for assessing environmental exposure to organic chemicals . Directed evolution is also a powerful tool for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . Another future direction could be the development of single-atom catalysts for catalytic benzene oxidation to phenol .
特性
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYORQGIOAUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromomethylcyclopropylmethyl)benzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

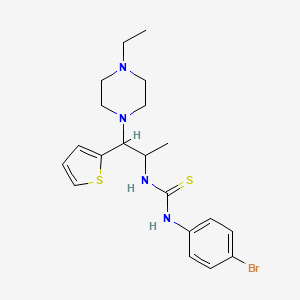
![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide](/img/structure/B3290153.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)
![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)
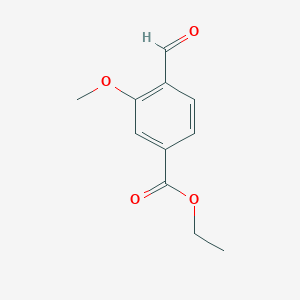
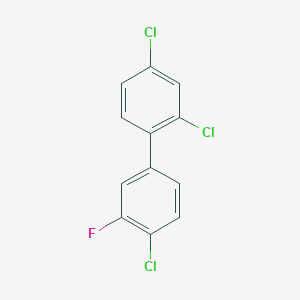
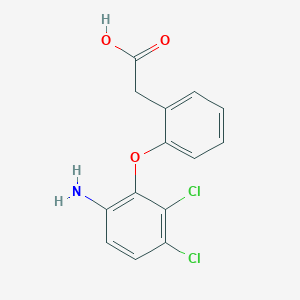

![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3290194.png)
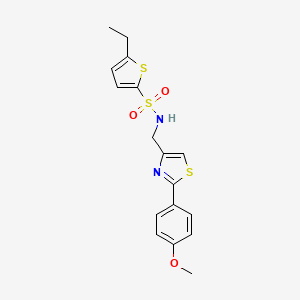
![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3290219.png)
